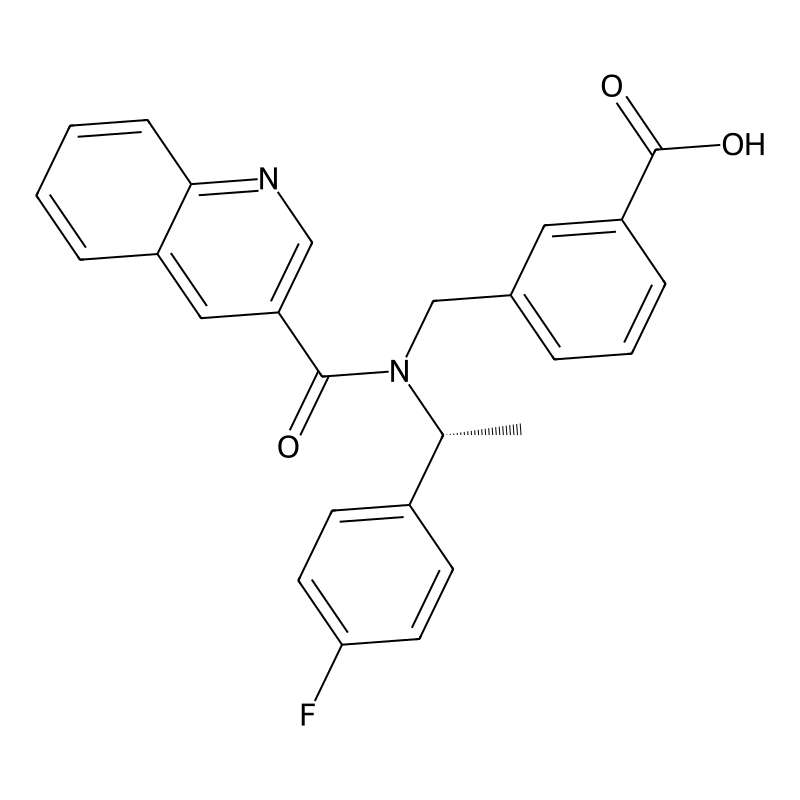

PF-05105679

Content Navigation

Non-selective TRPM8 inhibitors (e.g., BCTC, AMTB) confound cold-pain assays due to TRPV1/TRPA1 off-target cross-reactivity and poor pharmacokinetics. PF-05105679 eliminates these variables:

- >100-fold selectivity against TRPV1, TRPA1, and 90 other targets; IC50 103 nM for human TRPM8.

- Oral bioavailability with 3.6 h half-life in rats enables systemic dosing in neuropathic pain models (e.g., oxaliplatin-induced cold hyperalgesia).

- Validated chemical probe for unambiguous TRPM8 pathway mapping in DRG patch-clamp and thermoregulation studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

PF-05105679 is a highly selective, clinical-stage antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, demonstrating an IC50 of 103 nM for human TRPM8 [1]. Originally developed to investigate cold-related pain and thermoregulation, this compound has become a premier chemical probe for sensory neuroscience and pain research. Unlike early-generation TRP modulators, PF-05105679 offers exceptional target specificity and is rigorously characterized in both in vitro voltage-activated current assays and in vivo pharmacokinetic models[1]. Its proven oral bioavailability and comprehensive pharmacological profiling make it a critical procurement choice for laboratories requiring a validated, highly specific TRPM8 blocker for translational pain models, thermoregulation studies, and advanced sensory receptor screening.

Research Fit

Substituting PF-05105679 with earlier-generation TRPM8 inhibitors, such as BCTC or AMTB, introduces significant experimental risk due to off-target cross-reactivity with structurally related transient receptor potential channels like TRPV1 and TRPA1 [1]. Because these channels frequently co-express in sensory neurons and share overlapping roles in nociception and thermosensation, using a non-selective generic antagonist can confound assay results and lead to misattributed mechanisms of action [1]. Furthermore, many generic TRPM8 blockers suffer from poor aqueous solubility, rapid metabolic clearance, or a lack of oral bioavailability, necessitating complex formulation or intravenous dosing in animal models [2]. Procuring PF-05105679 eliminates these variables by providing >100-fold selectivity against a broad panel of 90 receptors and enzymes, alongside established in vivo pharmacokinetic parameters that ensure reproducible target engagement without the confounding effects of broad-spectrum TRP blockade [2].

Substitution Risk

TRPM8 Selectivity and Assay Reproducibility

In rigorous profiling, PF-05105679 demonstrates a highly specific binding affinity for TRPM8 (IC50 = 103 nM) while maintaining >100-fold selectivity over closely related TRP family members, including TRPV1 and TRPA1, ensuring high assay reproducibility [1]. When evaluated against a broad CEREP ligand profile screen of 90 targets, it showed no greater than 36% inhibition at 10 µM for off-target receptors [1]. In contrast, older-generation antagonists like BCTC often exhibit significant cross-reactivity with TRPV1, complicating data interpretation and reducing reproducibility in sensory neuron assays.

| Evidence Dimension | Channel Selectivity Ratio |

| Target Compound Data | >100-fold selectivity for TRPM8 over TRPV1/TRPA1 |

| Comparator Or Baseline | BCTC (dual TRPM8/TRPV1 activity) |

| Quantified Difference | Orders of magnitude higher specificity for TRPM8 |

| Conditions | Calcium mobilization and patch-clamp assays at 10 µM |

Ensures that observed analgesic or thermoregulatory effects are strictly TRPM8-mediated, preventing costly data artifacts in nociception research.

Oral Bioavailability and Formulation Compatibility

PF-05105679 exhibits robust pharmacokinetic properties that streamline formulation and dosing in preclinical workflows, a significant advantage over tool compounds requiring complex intravenous or intraperitoneal administration[1]. In rat models, oral administration of 20 mg/kg yields a half-life (T1/2) of 3.6 hours, a clearance rate of 19.8 mL/min/kg, and a steady-state volume of distribution (Vss) of 6.2 L/kg[1]. This nearly complete oral absorption allows for sustained systemic exposure, reaching circulating concentrations up to 3-fold the TRPM8 IC50 at Cmax, which simplifies dosing regimens for behavioral pain models[1].

| Evidence Dimension | Oral Pharmacokinetics (T1/2 and Clearance) |

| Target Compound Data | T1/2 = 3.6 hours; Clearance = 19.8 mL/min/kg (Rat) |

| Comparator Or Baseline | Non-optimized tool compounds (requiring IV/IP dosing) |

| Quantified Difference | Sustained oral systemic exposure vs. rapid clearance |

| Conditions | 20 mg/kg oral gavage in rat models |

Enables non-invasive, reliable dosing in chronic pain and thermoregulation animal models, reducing handling stress and improving data reproducibility.

Reversal of Cold-Induced Phenotypes

PF-05105679 provides potent functional blockade of TRPM8-mediated physiological responses in vivo . In anesthetized guinea pig models, an intravenous infusion of 46.67 µg/kg/min completely reverses cold-induced reductions in bladder capacity . Furthermore, it effectively inhibits calcium flux induced by the potent TRPM8 agonist WS-12 in HEK293 cells with an IC50 of 181 nM. This demonstrates robust functional antagonism that directly translates from in vitro cellular assays to complex systemic responses, outperforming generic blockers that show efficacy drop-offs in whole-animal models.

| Evidence Dimension | Functional IC50 against Agonist (WS-12) |

| Target Compound Data | IC50 = 181 nM |

| Comparator Or Baseline | Unblocked WS-12 agonist baseline |

| Quantified Difference | Complete reversal of cold-induced physiological reduction |

| Conditions | Guinea pig bladder capacity model / HEK293 calcium flux |

Verifies that the compound is not just a high-affinity binder, but a functionally active antagonist capable of reversing disease-relevant phenotypes.

Sensory Neuroscience & Nociception

Due to its >100-fold selectivity over TRPV1 and TRPA1, PF-05105679 serves as a highly reliable chemical probe for isolating TRPM8-specific pathways in sensory neuron cultures and dorsal root ganglion (DRG) patch-clamp studies [1]. It allows researchers to definitively map cold-allodynia mechanisms without the confounding off-target noise typical of generic TRP blockers.

Preclinical Pain Models

With its established oral bioavailability and a 3.6-hour half-life in rats, this compound is highly suited for systemic administration in complex behavioral models of neuropathic pain, such as oxaliplatin-induced cold hyperalgesia [1]. Its validated pharmacokinetic profile simplifies formulation and dosing regimens for contract research organizations (CROs) and translational labs.

Thermoregulation & Metabolic Research

Because TRPM8 plays a critical role in core body temperature maintenance, PF-05105679 serves as a benchmark antagonist for studying mammalian thermoregulation [1]. Its ability to modulate temperature responses in rodents makes it a valuable tool for investigating the metabolic consequences of cold exposure and the physiological limits of TRP channel modulation.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Winchester WJ, Gore K, Glatt S, Petit W, Gardiner JC, Conlon K, Postlethwaite

Explore Compound Types